molecular formula C11H22OSi B3279585 1-Octyn-3-ol, 1-(trimethylsilyl)- CAS No. 69498-66-4

1-Octyn-3-ol, 1-(trimethylsilyl)-

Cat. No.: B3279585
CAS No.: 69498-66-4
M. Wt: 198.38 g/mol
InChI Key: QRHOINBDNMITIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octyn-3-ol, 1-(trimethylsilyl)- is an organic compound with the molecular formula C11H22OSi. It is a derivative of 1-octyn-3-ol, where the hydroxyl group is protected by a trimethylsilyl group. This compound is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyn-3-ol, 1-(trimethylsilyl)- can be synthesized through the silylation of 1-octyn-3-ol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for 1-Octyn-3-ol, 1-(trimethylsilyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-Octyn-3-ol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, hydrogenation catalysts, THF as solvent.

    Substitution: TBAF, THF as solvent.

Major Products Formed:

Scientific Research Applications

1-Octyn-3-ol, 1-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: Employed in the synthesis of bioactive compounds and as a building block in medicinal chemistry.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Octyn-3-ol, 1-(trimethylsilyl)- largely depends on the specific chemical reactions it undergoes. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other sites on the molecule. The compound’s reactivity is influenced by the presence of the triple bond and the hydroxyl group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Octyn-3-ol, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, allowing for the preparation of complex molecules with high precision .

Properties

IUPAC Name

1-trimethylsilyloct-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHOINBDNMITIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octyn-3-ol, 1-(trimethylsilyl)-
Reactant of Route 2
Reactant of Route 2
1-Octyn-3-ol, 1-(trimethylsilyl)-
Reactant of Route 3
Reactant of Route 3
1-Octyn-3-ol, 1-(trimethylsilyl)-
Reactant of Route 4
Reactant of Route 4
1-Octyn-3-ol, 1-(trimethylsilyl)-
Reactant of Route 5
Reactant of Route 5
1-Octyn-3-ol, 1-(trimethylsilyl)-
Reactant of Route 6
Reactant of Route 6
1-Octyn-3-ol, 1-(trimethylsilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.